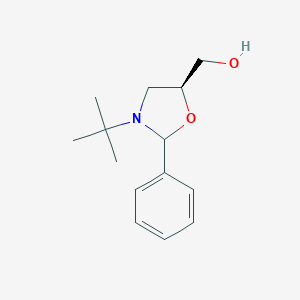

5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)-

Description

Properties

IUPAC Name |

[(5S)-3-tert-butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)15-9-12(10-16)17-13(15)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERBWURCWWHQBK-UEWDXFNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1C[C@H](OC1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485670 | |

| Record name | 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194861-99-9 | |

| Record name | (5S)-3-(1,1-Dimethylethyl)-2-phenyl-5-oxazolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194861-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-3-t Butyl-5 hydroxymethyl-2-phenyloxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(5S)-3-tert-Butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBN23C3M47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- typically involves the reaction of a suitable aldehyde or ketone with an amino alcohol. The reaction is often catalyzed by an acid or base to facilitate the formation of the oxazolidine ring. Common reagents used in the synthesis include tert-butylamine and phenylglycinol. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxazolidine ring to more saturated structures.

Substitution: The phenyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce more saturated oxazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxazolidinone derivatives, including 5-Oxazolidinemethanol, in cancer treatment. Research indicates that certain oxazolidinone compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a study demonstrated that specific oxazolidinones induced apoptosis through mitochondrial pathways, showcasing their capability to act as anticancer agents by activating caspase pathways and increasing reactive oxygen species (ROS) levels .

Key Findings:

- Cell Lines Tested: MCF-7 and HeLa.

- Mechanism of Action: Induction of apoptosis via caspase activation.

- IC50 Values: Notable cytotoxicity was observed with IC50 values around 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells .

Antibacterial Properties

Oxazolidinones are also known for their antibacterial properties, particularly against multidrug-resistant gram-positive bacteria. The first member of this class, Linezolid, was approved for clinical use in 2000. Structural modifications of oxazolidinones have led to the development of new derivatives that continue to show promise against resistant strains .

Clinical Relevance:

- Target Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis.

- Mechanism: Inhibition of protein synthesis by binding to the 50S ribosomal subunit.

Chemical Synthesis and Mechanisms

The synthesis of 5-Oxazolidinemethanol involves several methods, including:

- Condensation Reactions: The compound can be synthesized through condensation reactions involving amino alcohols and carbonyl compounds .

- Cycloaddition Reactions: Recent studies have explored the cycloaddition of epoxides with isocyanates to yield oxazolidinones effectively .

Synthesis Overview:

| Method | Description | Yield |

|---|---|---|

| Condensation with Benzaldehyde | Reaction with (S)-(-)-3-tert-butylamino-1,2-propanediol | High yield reported |

| Cycloaddition | Epoxides with isocyanates | Good yields observed |

Stimuli-Chromic Materials

Recent advancements have introduced oxazolidine derivatives as components in stimuli-chromic materials. These materials respond dynamically to environmental changes such as pH or polarity shifts, making them suitable for applications in sensors and smart materials .

Characteristics:

- Response Mechanism: Changes in color based on environmental stimuli.

- Potential Uses: Development of rewritable papers and other applications in material science.

Mechanism of Action

The mechanism of action of 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, influencing their activity. The phenyl and tert-butyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Oxazolidine Core : A five-membered heterocyclic ring containing nitrogen and oxygen.

- Position 3: Bulky tert-butyl (1,1-dimethylethyl) group, contributing to steric hindrance and conformational stability. Position 5: Methanol (-CH2OH) group, enabling hydrogen bonding and further functionalization.

Applications :

While direct pharmacological data are unavailable in the provided evidence, the structural features suggest utility as a chiral building block in asymmetric synthesis or as a precursor for bioactive molecules .

Comparison with Structural Analogs

Key Analogs Identified

5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)- (CAS 30315-47-0) Molecular Formula: C8H17NO2 Substituents: Lacks the phenyl group at position 2; retains tert-butyl at position 3 and methanol at position 5 .

(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one (CAS 917824-12-5)

Structural and Functional Differences

Research Findings and Implications

- Functional Group Reactivity: The methanol group in oxazolidinemethanols (CAS 59697-07-3 and 30315-47-0) is amenable to oxidation or acetylation, as demonstrated in photoinduced alcohol addition reactions involving analogous furanones . The azidomethyl group in CAS 917824-12-5 is highly reactive, making it suitable for bioorthogonal conjugation in drug discovery .

- Pharmacological Potential: While CAS 917824-12-5’s azide functionality is linked to antiviral or antibacterial scaffolds (e.g., oxadiazoles in ), the target compound’s phenyl and tert-butyl groups suggest utility in chiral auxiliaries or enzyme inhibitors.

Biological Activity

5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)-, also known by its CAS number 30315-49-2, is a compound with notable biological activities that have been the focus of various studies. This article explores its chemical properties, biological significance, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C14H21NO2

- Molecular Weight: 235.33 g/mol

- Structure: The compound features an oxazolidine ring, which is significant in medicinal chemistry for its role in various biological activities.

Antimicrobial Properties

Research has indicated that derivatives of oxazolidines exhibit antimicrobial activities. For instance, studies have shown that compounds similar to 5-Oxazolidinemethanol can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial protein synthesis, making these compounds potential candidates for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory activity of related oxazolidine compounds has been documented in various models. For example, dual inhibitors of 5-lipoxygenase and cyclooxygenase derived from oxazolidine structures have demonstrated significant anti-inflammatory properties in rat models. These compounds exhibit selectivity towards the enzymes involved in inflammatory pathways, suggesting a mechanism that could be harnessed for therapeutic applications in inflammatory diseases .

Case Studies

-

Study on Dual Inhibition :

A study focused on synthesizing and evaluating oxazolidine derivatives revealed that certain compounds exhibited IC50 values of less than 1 µM against 5-lipoxygenase and cyclooxygenase. These findings suggest that modifications to the oxazolidine structure can enhance biological activity and selectivity . -

Antimicrobial Evaluation :

Another investigation assessed the antimicrobial efficacy of various oxazolidine derivatives against a range of pathogens. The results indicated broad-spectrum activity with minimum inhibitory concentrations (MICs) that support their potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of 5-Oxazolidinemethanol. Key factors influencing biological activity include:

- Substituents on the Phenyl Ring : Variations can significantly affect potency and selectivity.

- Oxazolidine Ring Modifications : Alterations in the ring structure may improve stability and bioavailability.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.33 g/mol |

| CAS Number | 30315-49-2 |

| Antimicrobial Activity | Broad-spectrum |

| Anti-inflammatory Activity | Dual inhibition |

| IC50 (5-lipoxygenase) | <1 µM |

| IC50 (cyclooxygenase) | <1 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5S)-5-Oxazolidinemethanol derivatives, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : A common approach involves ring-closing reactions of β-amino alcohols with carbonyl compounds. For example, using triethylamine (Et₃N) in a DMF-H₂O solvent system promotes efficient cyclization while minimizing racemization . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) can be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (ee) .

Q. How can the structural integrity and stereochemistry of (5S)-5-Oxazolidinemethanol derivatives be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical confirmation, as demonstrated in studies of analogous (5S)-configured oxazolidinones . Complementary techniques include:

- NMR : Analyze coupling constants (e.g., ) to infer dihedral angles in the oxazolidine ring.

- Vibrational Circular Dichroism (VCD) : Resolves subtle stereochemical ambiguities in solution .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to mitigate inhalation risks, as oxazolidinones may release volatile byproducts during reactions.

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Emergency Response : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure, as outlined in analogous SDS documents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Discrepancies between NMR-derived conformers and XRD crystal structures often arise from dynamic equilibria in solution. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to assess energy barriers for ring puckering or substituent rotation.

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

Q. What experimental designs are optimal for studying the compound’s reactivity in asymmetric catalysis or medicinal chemistry applications?

- Methodological Answer : For catalytic studies:

- Substrate Scope Analysis : Screen diverse electrophiles (e.g., aldehydes, epoxides) to evaluate enantioselectivity trends.

- Kinetic Profiling : Use stopped-flow techniques to measure rate constants for ring-opening or nucleophilic addition steps.

- For medicinal chemistry:

- SAR Studies : Modify the 3-(1,1-dimethylethyl) or 2-phenyl groups to assess bioactivity changes.

- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots .

Q. How can computational methods enhance the understanding of this compound’s chiral recognition mechanisms?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model host-guest interactions (e.g., with cyclodextrins) to predict enantioselective binding.

- Docking Studies : Map the compound’s interaction with biological targets (e.g., enzymes) to rationalize stereospecific activity .

Q. What strategies mitigate racemization during functionalization of the oxazolidine ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.